Complanatin

Description

Properties

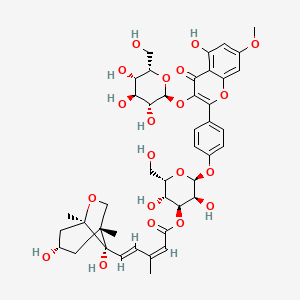

Molecular Formula |

C43H52O20 |

|---|---|

Molecular Weight |

888.9 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6S)-3,5-dihydroxy-2-[4-[5-hydroxy-7-methoxy-4-oxo-3-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]phenoxy]-6-(hydroxymethyl)oxan-4-yl] (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C43H52O20/c1-19(9-10-43(55)41(2)14-21(46)15-42(43,3)57-18-41)11-28(48)62-37-31(50)27(17-45)61-40(35(37)54)58-22-7-5-20(6-8-22)36-38(63-39-34(53)33(52)30(49)26(16-44)60-39)32(51)29-24(47)12-23(56-4)13-25(29)59-36/h5-13,21,26-27,30-31,33-35,37,39-40,44-47,49-50,52-55H,14-18H2,1-4H3/b10-9+,19-11-/t21-,26-,27-,30+,31+,33-,34+,35-,37-,39-,40+,41+,42+,43-/m0/s1 |

InChI Key |

LOZSDYKADWUMPL-BIGJZMEFSA-N |

Isomeric SMILES |

C/C(=C/C(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@H]1O)OC2=CC=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)CO)O)/C=C/[C@@]6([C@@]7(C[C@@H](C[C@]6(OC7)C)O)C)O |

Canonical SMILES |

CC(=CC(=O)OC1C(C(OC(C1O)OC2=CC=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OC)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)C=CC6(C7(CC(CC6(OC7)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of Atoms: A Technical Guide to the Structure Elucidation and Stereochemistry of Complestatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a complex heptapeptide natural product, has garnered significant attention in the scientific community for its diverse biological activities, including the inhibition of HIV-1 integrase and neuroprotective effects.[1] Its intricate macrocyclic structure, featuring a strained 16-membered biaryl ring system and multiple stereocenters, presented a formidable challenge to chemists for decades. This technical guide provides an in-depth exploration of the structure elucidation and stereochemical assignment of complestatin, detailing the key experimental methodologies and the logical framework that led to the definitive determination of its three-dimensional architecture.

Core Structure and Stereochemical Challenges

Complestatin is identical to chloropeptin II, a member of the glycopeptide antibiotic family.[2][3] The core structure is a cyclic heptapeptide containing several non-proteinogenic amino acids. The primary challenges in its structural determination were:

-

Macrocyclic Strain: The 16-membered macrocycle imposes significant conformational rigidity, influencing the chemical properties and spectroscopic signatures of the molecule.

-

Atropisomerism: The biaryl linkage between two of the amino acid residues results in axial chirality, meaning the molecule can exist as two non-superimposable mirror images (atropisomers) that do not readily interconvert at room temperature. Determining the correct atropisomeric configuration was a critical step.

-

Multiple Chiral Centers: The constituent amino acids possess multiple stereocenters, the relative and absolute configurations of which needed to be unambiguously assigned.

The Path to Elucidation: A Multi-faceted Approach

The determination of complestatin's structure was a culmination of spectroscopic analysis, chemical degradation, and, ultimately, total synthesis. The logical workflow for this process is depicted below.

Caption: Logical workflow for the structure elucidation of complestatin.

Experimental Protocols and Key Findings

Isolation of Complestatin from Streptomyces lavendulae

The original isolation of complestatin involved a multi-step extraction and chromatographic process.[4]

Protocol:

-

Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient broth medium to promote the production of secondary metabolites.

-

Mycelial Extraction: The mycelia are harvested by filtration and extracted with an organic solvent such as methanol or acetone to isolate the crude product.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fraction containing complestatin is purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of complestatin. While detailed fragmentation studies on the parent complestatin are not extensively published, analysis of related cyclic peptides containing tryptophan suggests that fragmentation often occurs at the peptide bonds and can involve characteristic losses of side chains.[5][6][7]

| Parameter | Value |

| Molecular Formula | C₆₁H₄₅Cl₆N₇O₁₅ |

| Monoisotopic Mass | 1323.0952 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy was the most powerful tool for elucidating the complex stereochemistry of complestatin and its oxidized derivatives, complestatin A and B.[1]

¹H and ¹³C NMR Data:

The following tables summarize the key diagnostic ¹H NMR chemical shifts for complestatin A and B, which were crucial for assigning the atropisomeric configuration. The full assignment of all proton and carbon signals required extensive 2D NMR experiments (COSY, HMBC, NOESY).

Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin A in DMSO-d₆ [1]

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Trp α-CH | 3.48 | t | 3.0 |

| Trp β-CH₂ | 1.90, 3.04 | m, m | |

| **Δδ (β-CH₂) ** | 1.14 |

Table 2: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin B in DMSO-d₆ [1]

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Trp α-CH | 3.49 | t | 3.0 |

| Trp β-CH₂ | 1.95, 3.04 | m, m | |

| **Δδ (β-CH₂) ** | 1.09 |

Stereochemical Assignment from NMR Data:

The key to deciphering the atropisomerism lay in the distinct NMR signatures of the natural and unnatural atropisomers.

-

Tryptophan α-CH Chemical Shift: In the natural atropisomer of complestatin, the Trp α-CH proton is significantly shielded and appears at a characteristically upfield chemical shift (around 3.5 ppm).[1]

-

Tryptophan β-CH₂ Diastereotopicity: The two protons of the Trp β-CH₂ group are diastereotopic and exhibit a large chemical shift difference (Δδ > 1.0 ppm) in the natural atropisomer.[1] This large difference is a direct consequence of the constrained macrocyclic environment and the specific spatial orientation of the indole ring relative to the rest of the molecule.

-

Nuclear Overhauser Effect (NOE): NOESY experiments revealed key spatial proximities. A diagnostic NOE between the central amino acid D-ring and the C₅-H of the indole was characteristic of the natural atropisomer.[1]

Caption: Logic for atropisomer determination based on NMR data.

Total Synthesis: The Ultimate Proof

The unambiguous confirmation of the structure and stereochemistry of complestatin was achieved through its total synthesis, most notably by the group of Dale L. Boger.[2][3][8] The synthesis was a monumental undertaking that required the development of novel synthetic strategies.

Key Synthetic Steps:

-

Modular Assembly: The synthesis was designed in a modular fashion, with the independent preparation of key amino acid building blocks.

-

Larock Macrocyclization: A pivotal step in the synthesis was the intramolecular Larock indole synthesis to construct the strained 16-membered macrocycle containing the biaryl linkage.[2][3] This reaction involved the palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline derivative.

-

Atroposelective Cyclization: The conditions for the Larock macrocyclization were carefully optimized to achieve high atropdiastereoselectivity, favoring the formation of the desired natural atropisomer.[2]

-

Final Elaboration: Following the formation of the macrocyclic core, the remaining amino acid residues were incorporated, and final deprotection steps yielded the natural product.

Experimental Protocol for a Key Oxidation Step (Complestatin to Complestatin A): [1]

To a solution of complestatin (chloropeptin II) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid (HCl). The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by HPLC to afford complestatin A.

Caption: General workflow for the total synthesis of complestatin.

Conclusion

The structure elucidation and stereochemical assignment of complestatin stand as a testament to the power of modern analytical and synthetic chemistry. Through a combination of meticulous spectroscopic analysis, particularly advanced NMR techniques, and the confirmation provided by a landmark total synthesis, the complete three-dimensional structure of this complex natural product was unequivocally established. This foundational knowledge is critical for the ongoing efforts in the drug development community to understand its mechanism of action and to design and synthesize novel analogs with improved therapeutic properties.

References

- 1. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Complestatin and Its Inhibition of Peptidoglycan Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a glycopeptide antibiotic, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Its novel mechanism of action, which involves the inhibition of peptidoglycan remodeling rather than synthesis, sets it apart from many existing antibiotics. This technical guide provides an in-depth analysis of complestatin's core functions, detailing its molecular interactions, quantifiable effects on bacterial growth, and the signaling pathways it influences. Furthermore, this document outlines the detailed experimental protocols necessary to investigate its unique mode of action, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Complestatin, a member of the glycopeptide family of antibiotics, represents a significant advancement in this area. Unlike traditional glycopeptides such as vancomycin, which inhibit the synthesis of peptidoglycan, complestatin targets the crucial process of peptidoglycan remodeling.[1][2] This process, mediated by enzymes known as autolysins, is essential for bacterial cell growth, division, and separation.[3] By binding to peptidoglycan, complestatin effectively blocks the activity of these autolysins, leading to a bacteriostatic effect.[1][2]

Recent studies have also uncovered a secondary mechanism of action for complestatin: the inhibition of fatty acid synthesis.[1] This dual-action potential makes complestatin a particularly interesting subject for further investigation and development. This guide will delve into the technical details of complestatin's inhibitory effects, present quantitative data on its efficacy, and provide detailed methodologies for its study.

Mechanism of Action: A Two-Pronged Attack

Primary Mechanism: Inhibition of Peptidoglycan Remodeling

The primary antibacterial activity of complestatin stems from its ability to bind to the peptidoglycan layer of the bacterial cell wall. This binding event physically obstructs the action of autolysins, a class of peptidoglycan hydrolases responsible for cleaving specific bonds within the peptidoglycan meshwork.[1][2] This remodeling is a critical process that allows for the insertion of new peptidoglycan precursors during cell elongation and the separation of daughter cells after division.[3] By inhibiting autolysins, complestatin effectively traps the bacteria, preventing growth and proliferation.[4] This mode of action is distinct from antibiotics like penicillin, which prevent the building of the cell wall.[4]

Secondary Mechanism: Inhibition of Fatty Acid Synthesis

In addition to its primary target, complestatin has been shown to inhibit fatty acid synthesis in Staphylococcus aureus.[1] Specifically, it acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] The FASII pathway is essential for producing the fatty acids necessary for building and maintaining the bacterial cell membrane. The inhibition of this pathway represents a valuable, and often underexplored, target for antibacterial drug development.[1]

Quantitative Data on Complestatin's Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of complestatin against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of Complestatin against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus (general) | 2 - 4 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | [1] |

| Quinolone-Resistant S. aureus (QRSA) | 2 - 4 | [1] |

| Methicillin-Susceptible S. aureus (MSSA) | 2 - 4 | [1] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Complestatin

| Target Enzyme | IC50 (µM) | Bacterial Strain | Reference |

| Enoyl-ACP Reductase (FabI) | 0.3 - 0.6 | S. aureus | [1] |

Signaling Pathway: The VraSR Two-Component System

The bacterial response to cell wall stress, such as that induced by complestatin, is often mediated by two-component systems (TCSs). In S. aureus, the VraSR TCS plays a crucial role in regulating susceptibility to complestatin.[5][6] Inhibition of peptidoglycan remodeling by complestatin leads to cell wall stress, which is sensed by the histidine kinase VraS.[7] This triggers a phosphorylation cascade, leading to the activation of the response regulator VraR. Activated VraR then modulates the expression of a suite of genes involved in cell wall synthesis and repair, in an attempt to counteract the effects of the antibiotic.[5] Understanding this signaling pathway is critical for predicting and potentially overcoming resistance mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of complestatin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of complestatin is determined using the broth microdilution method.

Materials:

-

Complestatin stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Staphylococcus aureus strain of interest

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a fresh overnight culture of S. aureus in CAMHB.

-

Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Prepare serial twofold dilutions of the complestatin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of complestatin that completely inhibits visible growth of the bacteria.

Autolysin Activity Assay (Triton X-100-Induced Lysis)

This assay measures the ability of complestatin to inhibit the autolytic activity of whole bacterial cells.

Materials:

-

Staphylococcus aureus strain

-

Tryptic Soy Broth (TSB)

-

Complestatin

-

Triton X-100

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Spectrophotometer

Procedure:

-

Grow S. aureus in TSB to mid-log phase (OD600 ≈ 0.6-0.8).

-

Harvest the cells by centrifugation and wash them with cold, sterile water.

-

Resuspend the cells in 50 mM Tris-HCl (pH 7.5) to an OD600 of approximately 1.0.

-

Divide the cell suspension into two tubes. To one tube, add complestatin to the desired final concentration (e.g., 10x MIC). The other tube serves as the untreated control.

-

Incubate both tubes at 37°C for 30 minutes.

-

Induce lysis by adding Triton X-100 to a final concentration of 0.05%.

-

Monitor the decrease in OD600 over time at 30-minute intervals for up to 4 hours. A slower rate of lysis in the complestatin-treated sample indicates inhibition of autolysin activity.

Zymography for Peptidoglycan Hydrolase Activity

Zymography allows for the visualization of peptidoglycan hydrolase (autolysin) activity in a gel matrix.

Materials:

-

Staphylococcus aureus cell lysate

-

SDS-PAGE gels (10%) containing heat-killed S. aureus cells (0.2% w/v) as a substrate

-

Triton X-100

-

Tris-HCl buffer

Procedure:

-

Prepare cell lysates from S. aureus cultures.

-

Run the lysates on the substrate-containing SDS-PAGE gel under non-reducing conditions.

-

After electrophoresis, wash the gel with deionized water and then with a buffer containing 1% Triton X-100 to remove SDS and allow for enzyme renaturation.

-

Incubate the gel in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0) at 37°C for 16-24 hours.

-

Clear zones in the opaque gel indicate areas of peptidoglycan hydrolysis by autolysins. The effect of complestatin can be assessed by pre-incubating the lysate with the antibiotic before loading it onto the gel.

Conclusion

Complestatin presents a compelling case for a new generation of antibiotics. Its unique dual mechanism of action, targeting both peptidoglycan remodeling and fatty acid synthesis, offers a potential solution to the growing problem of antibiotic resistance. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into this promising compound. A thorough understanding of its interaction with bacterial physiology, particularly the VraSR signaling pathway, will be crucial for its successful development into a clinical therapeutic. The methodologies outlined herein provide a solid foundation for researchers to build upon, ultimately contributing to the advancement of novel antimicrobial strategies.

References

- 1. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]

- 2. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analysis of the Complestatin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a non-ribosomally synthesized peptide produced by Streptomyces lavendulae and other actinomycetes, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1][2] It is a member of the glycopeptide antibiotic family, a class of natural products renowned for their clinical significance.[1][2] The intricate molecular architecture of complestatin, characterized by a cyclic heptapeptide backbone with extensive cross-linking, is the basis for its ability to modulate various biological processes. This technical guide provides a comprehensive overview of the complestatin biosynthetic gene cluster (BGC), detailing the genetic organization, the functions of the encoded enzymes, and the experimental methodologies employed in its analysis.

The Complestatin Biosynthetic Gene Cluster: Genetic Organization and Function

The complestatin biosynthetic gene cluster (BGC) from Streptomyces lavendulae spans approximately 50-55 kilobases (kb) and comprises 16 open reading frames (ORFs) that orchestrate the assembly of this complex natural product.[1][2][3] The organization of the com BGC is a testament to the modular nature of microbial secondary metabolism, featuring genes encoding non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, precursor biosynthesis enzymes, and regulatory and transport proteins.

Data Presentation: Complestatin Biosynthetic Gene Cluster ORFs

The following table summarizes the key components of the complestatin BGC, their putative functions, and the characteristics of the corresponding protein products.

| ORF Designation | Protein Product | Size (amino acids) | Proposed Function |

| comA | ComA | 2154 | Non-ribosomal peptide synthetase, Module 1 (loading) and Module 2 |

| comB | ComB | 1089 | Non-ribosomal peptide synthetase, Module 3 |

| comC | ComC | 3632 | Non-ribosomal peptide synthetase, Modules 4, 5, and 6 |

| comD | ComD | 1459 | Non-ribosomal peptide synthetase, Module 7 and thioesterase (TE) domain |

| comE | ComE | 348 | Putative halogenase |

| comF | ComF | 348 | Putative halogenase |

| comG | HpgT | 417 | 4-hydroxyphenylglycine (Hpg) aminotransferase |

| comH | Hmo | 373 | 4-hydroxymandelate oxidase |

| comI | ComI | 404 | Cytochrome P450 monooxygenase |

| comJ | ComJ | 407 | Cytochrome P450 monooxygenase |

| comK | ComK | 398 | Ferredoxin |

| comL | HmaS | 200 | 4-hydroxymandelate synthase |

| comM | Pdh | 267 | Prephenate dehydrogenase |

| comN | ComN | 244 | Transcriptional regulator |

| comO | ComO | 587 | ABC transporter (efflux) |

| comP | ComP | 277 | ABC transporter (efflux) |

The Complestatin Biosynthetic Pathway

The biosynthesis of complestatin is a multi-step process that begins with the formation of the non-proteinogenic amino acid precursor, 4-hydroxyphenylglycine (Hpg), and culminates in a series of tailoring reactions on the assembled peptide backbone.

Precursor Biosynthesis: The Hpg Pathway

A key feature of the complestatin BGC is the presence of genes dedicated to the synthesis of the unusual amino acid 4-hydroxyphenylglycine (Hpg). This pathway begins with the conversion of prephenate, a precursor from the shikimate pathway, to 4-hydroxyphenylpyruvate by the action of prephenate dehydrogenase (Pdh, ComM).[4] Subsequently, 4-hydroxymandelate synthase (HmaS, ComL) catalyzes the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.[4] The flavin-dependent 4-hydroxymandelate oxidase (Hmo, ComH) then oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate.[4] Finally, the pyridoxal phosphate-dependent aminotransferase HpgT (ComG) transfers an amino group to 4-hydroxybenzoylformate to yield L-Hpg.[5][6]

Non-Ribosomal Peptide Synthesis and Tailoring

The core structure of complestatin is assembled by a four-protein non-ribosomal peptide synthetase (NRPS) system (ComA, ComB, ComC, and ComD).[2] This enzymatic assembly line consists of seven modules, each responsible for the incorporation of a specific amino acid. The process is initiated by the loading of the first amino acid onto the first module of ComA. The subsequent modules then sequentially add the remaining amino acids, with the growing peptide chain being passed from one module to the next.

Following the assembly of the linear heptapeptide, a series of tailoring reactions occur, including halogenation and oxidative cross-linking, to yield the final complex structure of complestatin. The halogenases ComE and ComF are proposed to be responsible for the chlorination of specific amino acid residues. The cytochrome P450 monooxygenases, ComI and ComJ, are believed to catalyze the crucial intramolecular aryl-ether and aryl-aryl bond formations that create the characteristic bicyclic structure of complestatin.[2] Finally, the thioesterase (TE) domain of ComD releases the cyclized and modified peptide from the NRPS machinery.

Experimental Protocols

The elucidation of the complestatin biosynthetic pathway has been made possible through a combination of molecular genetics, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.

Cloning and Manipulation of the Complestatin BGC

a. Cosmid Library Construction and Screening:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces lavendulae using established protocols for actinomycetes.

-

Partial Digestion: The genomic DNA is partially digested with a restriction enzyme such as Sau3AI to generate large DNA fragments.

-

Cosmid Vector Ligation: The size-fractionated genomic DNA fragments (typically 30-40 kb) are ligated into a suitable cosmid vector, such as SuperCos1 or pWE15.

-

In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an appropriate E. coli host strain.

-

Library Screening: The cosmid library is screened by colony hybridization using probes derived from conserved regions of NRPS or P450 genes, which can be amplified by PCR using degenerate primers.

b. Heterologous Expression in Streptomyces lividans

-

Cosmid Transfer: The cosmid containing the complestatin BGC is transferred from E. coli to a suitable Streptomyces host strain, such as Streptomyces lividans TK24, via intergeneric conjugation.[3][7][8]

-

Culture and Induction: The recombinant S. lividans strain is cultured in a suitable production medium. Expression of the BGC can be induced by the addition of specific inducers if an inducible promoter is used in the expression vector.

-

Metabolite Extraction: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate or butanol, to recover the produced metabolites.

-

Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of complestatin and any novel analogues.

Purification and Biochemical Characterization of Biosynthetic Enzymes

a. Overexpression and Purification of His-tagged Proteins:

-

Gene Cloning: The gene of interest (e.g., comI, comJ, comG) is amplified by PCR and cloned into an E. coli expression vector that allows for the addition of a polyhistidine (His) tag to the N- or C-terminus of the protein.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the nickel resin, while other cellular proteins are washed away. The purified protein is then eluted with a buffer containing a high concentration of imidazole.[9]

b. Enzymatic Assays:

-

NRPS Adenylation Domain Assay: The activity of the adenylation (A) domains of the NRPS enzymes can be measured using a variety of methods, including the ATP-PPi exchange assay or colorimetric assays that detect the release of pyrophosphate.[10][11][12][13][14] These assays are crucial for determining the substrate specificity of each A-domain.

-

Cytochrome P450 Monooxygenase Assay: The activity of ComI and ComJ can be assayed by incubating the purified enzyme with the linear peptide substrate in the presence of a suitable redox partner system (e.g., ferredoxin and ferredoxin reductase) and NADPH. The reaction products can then be analyzed by HPLC-MS to identify the oxidatively cross-linked products.[15][16][17][18][19]

-

Hpg Biosynthesis Enzyme Assays: The activities of the Hpg biosynthesis enzymes (Pdh, HmaS, Hmo, and HpgT) can be assayed individually by providing the respective substrates and monitoring the formation of the products using HPLC or spectrophotometric methods.[4][5][6][20]

Conclusion

The analysis of the complestatin biosynthetic gene cluster has provided profound insights into the intricate enzymatic machinery responsible for the production of this potent bioactive molecule. The knowledge gained from these studies not only enhances our understanding of natural product biosynthesis but also opens up avenues for the engineered biosynthesis of novel complestatin analogues with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug discovery, facilitating further exploration of this fascinating biosynthetic pathway.

References

- 1. Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of New Complestatin Analogues by Heterologous Expression of the Complestatin Biosynthetic Gene Cluster from Streptomyces chartreusis AN1542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Online Pyrophosphate Assay for Analyzing Adenylation Domains of Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic Characterization and Comparison of Two Steroid Hydroxylases CYP154C3-1 and CYP154C3-2 from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 (CYP105F2) from Streptomyces peucetius and its activity with oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Complestatin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a non-ribosomal cyclic peptide isolated from Streptomyces lavendulae, and its structural analogs represent a class of natural products with a diverse and potent range of biological activities.[1][2] Initially identified as an inhibitor of the human complement system, the family's activities have been shown to extend to significant antiviral and antibacterial properties.[1] Structurally related to the glycopeptide antibiotics, complestatins feature a rigid, crosslinked architecture that enables high-affinity binding to various biological targets.[2][3] This guide provides a comprehensive overview of the known biological activities of complestatin and its key analogs, including chloropeptin, isocomplestatin, and complestatins A and B. It summarizes quantitative bioactivity data, details the experimental protocols used for their determination, and visualizes the key mechanisms of action and experimental workflows.

Anti-HIV Activity

Complestatin and its analogs exhibit potent anti-HIV activity through a dual mechanism of action: inhibition of viral entry by blocking the gp120-CD4 interaction and inhibition of viral replication by targeting the HIV-1 integrase enzyme.[4][5][6]

Mechanism 1: Inhibition of HIV Entry

Complestatin acts as an HIV entry inhibitor by interfering with the initial stage of viral infection: the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-lymphocytes.[5][7] This blockade prevents the conformational changes necessary for subsequent co-receptor binding and membrane fusion, effectively neutralizing the virus before it can enter the host cell.[7] The result is a marked inhibition of HIV-1-induced cytopathicity and the formation of syncytia (giant, multinucleated cells), which is a characteristic feature of HIV infection in vitro.[4]

Mechanism 2: Inhibition of HIV-1 Integrase

Certain analogs, such as isocomplestatin, have been identified as potent inhibitors of HIV-1 integrase.[8][9] This viral enzyme is crucial for integrating the reverse-transcribed viral DNA into the host cell's genome, a mandatory step for establishing a productive, long-term infection.[8] By inhibiting the strand transfer reaction catalyzed by integrase, these compounds halt the viral replication cycle.[8][9]

Quantitative Anti-HIV Activity Data

The anti-HIV activities of complestatin and its analogs have been quantified using various in vitro assays. The data below summarizes key inhibitory concentrations.

| Compound | Assay | Target/Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |

| Complestatin | HIV-1 Antigen Expression | MT-4 Cells | 1.5 µg/mL | [4] |

| HIV-1 Induced Cytopathicity | MT-4 Cells | 2.2 µg/mL (1.6 µM) | [4][5] | |

| Syncytium Formation | MOLT-4 Cells | 0.9 µg/mL (0.5 µM) | [4][5] | |

| gp120-CD4 Binding | - | 1.3 µM | [5] | |

| Isocomplestatin | HIV-1 Replication | Virus-infected cells | 200 nM | [8][9] |

| HIV-1 Integrase (Coupled Assay) | Enzyme | 200 nM | [8][9] | |

| HIV-1 Integrase (Strand Transfer) | Enzyme | 4 µM | [8][9] | |

| Chloropeptin I | gp120-CD4 Binding | - | 2.0 µM | [5] |

| HIV-1 Induced Cytopathicity | MT-4 Cells | 1.7 µM | [5] | |

| Syncytium Formation | MOLT-4 Cells | 1.1 µM | [5] |

Antibacterial Activity

Complestatin and the related compound corbomycin exhibit a novel mechanism of antibacterial action, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] This activity is distinct from other glycopeptide antibiotics like vancomycin.[10] The primary mechanisms are the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.

Mechanism 1: Inhibition of Peptidoglycan Remodeling

The most distinct antibacterial mechanism of complestatin is its ability to bind to bacterial peptidoglycan (the structural component of the cell wall) and block the action of autolysins.[11][12] Autolysins are essential bacterial enzymes that break down the peptidoglycan to allow for cell growth, division, and separation.[13] By preventing this breakdown, complestatin traps the bacteria in a structural "prison," inhibiting their expansion and division, which ultimately leads to a bacteriostatic effect.[11]

The susceptibility of S. aureus to complestatin is influenced by the VraSR two-component system, a sensory network that regulates cell wall homeostasis.[13][14] Deletion of the vraSR genes increases bacterial susceptibility to complestatin.[14]

Mechanism 2: Inhibition of Fatty Acid Synthesis

Complestatin has also been identified as a potent inhibitor of bacterial fatty acid synthesis (FAS).[10] Specifically, it targets the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[10] This inhibition is selective for the bacterial FAS pathway, which is distinct from its mammalian counterpart, making it an attractive target for antibacterial drug development.[10]

Quantitative Antibacterial Activity Data

The antibacterial efficacy of complestatin is typically measured by its Minimum Inhibitory Concentration (MIC).

| Compound | Organism | Activity (MIC) | Reference |

| Complestatin | Staphylococcus aureus | 2–4 µg/mL | [10] |

| Methicillin-resistant S. aureus (MRSA) | 2–4 µg/mL | [10] | |

| Quinolone-resistant S. aureus (QRSA) | 2–4 µg/mL | [10] | |

| Enterococci spp. | 2–4 µg/mL | [10] | |

| Bacilli spp. | 2–4 µg/mL | [10] | |

| Streptococcus pneumoniae | 16 µg/mL | [10] |

| Compound | Enzyme Target | Activity (IC₅₀) | Reference |

| Complestatin | S. aureus FabI | 0.3–0.6 µM | [10] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key assays used to determine the biological activity of complestatin and its analogs.

General Workflow for Bioactivity Screening

References

- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of Bacterial Autolysins by Zymogram Analysis [ouci.dntb.gov.ua]

- 3. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. pnas.org [pnas.org]

- 6. abnova.com [abnova.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirement of Autolytic Activity for Bacteriocin-Induced Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Isolation of Complestatin from Streptomyces lavendulae: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a potent peptide inhibitor, was first identified as a substance with strong anti-complement activity.[1] It is a secondary metabolite produced by the soil bacterium Streptomyces lavendulae, specifically the SANK 60477 strain.[1] Structurally, complestatin is a complex cyclic peptide containing unusual amino acids, which contributes to its significant biological activities.[1] Later research identified it as being identical to chloropeptin II and recognized its potential as an inhibitor of HIV-1 entry and integrase. Its unique mode of action and complex structure have made it a subject of considerable interest in drug discovery and development.

This technical guide provides an in-depth overview of the initial isolation and purification of complestatin from the mycelium of Streptomyces lavendulae, based on the foundational methodologies described in early reports. The document details the fermentation, extraction, and purification protocols and presents the physicochemical and spectroscopic data of the isolated compound.

Physicochemical and Spectroscopic Data of Complestatin

The initial characterization of complestatin yielded critical data for its identification and structural elucidation. The following tables summarize the key quantitative findings.

Table 1: Physicochemical Properties of Complestatin

| Property | Value |

| Molecular Formula | C₆₁H₄₅N₇O₁₅Cl₆ |

| Molecular Weight | 1325 |

| Appearance | White Powder |

| Melting Point | >300°C (decomposes) |

| Optical Rotation [α]D | +16.3° (c=1.6, DMSO) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol; Insoluble in water, chloroform |

Table 2: Spectroscopic Data for Complestatin

| Spectroscopy | Details |

| UV λmax (Methanol) | 280 nm |

| IR (KBr) νmax cm⁻¹ | 3400, 1660, 1510, 1240, 820 |

| ¹H NMR (DMSO-d₆) δ (ppm) | Key shifts include signals in the aromatic region (6.5-8.0 ppm) and multiple amide proton signals (>8.0 ppm), characteristic of a complex peptide structure. |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Signals corresponding to multiple carbonyl carbons (~170 ppm), aromatic carbons (110-160 ppm), and alpha-carbons of amino acids. |

Experimental Protocols

The isolation of complestatin is a multi-step process involving fermentation of the producing organism, extraction of the compound from the bacterial mycelium, and a series of chromatographic purification steps.

Fermentation of Streptomyces lavendulae SANK 60477

The production of complestatin is achieved through submerged fermentation of S. lavendulae.

-

Producing Organism: Streptomyces lavendulae SANK 60477

-

Culture Medium: A suitable production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. A typical medium composition would be:

-

Soluble Starch: 2.0%

-

Glucose: 1.0%

-

Soybean Meal: 1.5%

-

Yeast Extract: 0.5%

-

NaCl: 0.3%

-

K₂HPO₄: 0.1%

-

CaCO₃: 0.2%

-

-

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: Maintained at 6.5-7.0

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 200-250 rpm

-

Incubation Time: 5-7 days

-

Extraction of Crude Complestatin

Complestatin is an intracellular metabolite, and therefore, the primary extraction is performed on the mycelial cake.

-

Harvesting: At the end of the fermentation period, the culture broth is harvested.

-

Mycelium Separation: The broth is centrifuged or filtered (e.g., using a Buchner funnel) to separate the mycelium from the culture supernatant.

-

Mycelial Extraction:

-

The wet mycelial cake is extracted multiple times with an organic solvent such as acetone or methanol to disrupt the cells and solubilize the compound.

-

The solvent extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.

-

-

Solvent Partitioning:

-

The aqueous concentrate is then extracted with a water-immiscible organic solvent, typically ethyl acetate, at a neutral or slightly acidic pH.

-

The ethyl acetate layers, containing the crude complestatin, are combined.

-

-

Crude Extract Preparation: The combined ethyl acetate extract is washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness under vacuum to yield a crude solid extract.

Purification of Complestatin

The crude extract is subjected to a sequence of chromatographic techniques to isolate pure complestatin.

-

Adsorption Chromatography (Diaion HP-20):

-

The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a Diaion HP-20 (or equivalent polystyrene-divinylbenzene resin) column.

-

The column is washed with water and then eluted with a stepwise gradient of increasing methanol or acetone concentration in water.

-

Fractions are collected and assayed for anti-complement activity to identify the complestatin-containing fractions.

-

-

Silica Gel Chromatography:

-

The active fractions from the previous step are combined, concentrated, and applied to a silica gel column.

-

The column is eluted with a solvent system such as a chloroform-methanol gradient.

-

Fractions containing complestatin are identified by thin-layer chromatography (TLC) and biological assay.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using reversed-phase preparative HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid).

-

Detection: UV at 280 nm.

-

Fractions corresponding to the major peak are collected, combined, and lyophilized to yield pure complestatin as a white powder.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of complestatin.

Conclusion

The initial isolation of complestatin from Streptomyces lavendulae laid the groundwork for understanding its potent biological activities. The process, involving controlled fermentation, targeted extraction from the mycelium, and a multi-stage chromatographic purification, is a classic example of natural product discovery. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to work with complestatin and other complex secondary metabolites from actinomycetes.

References

Complestatin: An In-depth Technical Guide on its Role as an Anti-Complement Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. This has spurred the development of complement inhibitors as potential therapeutics. This technical guide focuses on complestatin, a naturally derived peptide with potent anti-complement activity. We will delve into its origins, chemical properties, and known biological effects. Due to the limited detailed mechanistic data available for complestatin, this guide will also provide a comprehensive overview of the methodologies and signaling pathways relevant to complement inhibition, drawing parallels with the well-characterized synthetic complement inhibitor, compstatin, to offer a thorough understanding of this therapeutic area.

Introduction to Complestatin

Complestatin is a potent inhibitor of the complement system isolated from the mycelium of the bacterium Streptomyces lavendulae SANK 60477.[1][2] It is a cyclic peptide with the chemical formula C₆₁H₄₅N₇O₁₅Cl₆ and a molecular weight of 1325.[1][2] Structurally, it is a chloropeptin and contains unusual amino acids, including D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine.[1][2]

Early studies have demonstrated that complestatin effectively inhibits the hemolysis of sensitized sheep erythrocytes mediated by both guinea pig and human complement.[1][2] Furthermore, in vivo studies in guinea pigs have shown that intravenous administration of complestatin can strongly inhibit systemic anaphylactic shock, likely by blocking the generation of the anaphylatoxins C3a and C5a.[1][2]

Quantitative Data on Complestatin's Anti-Complement Activity

The inhibitory activity of complestatin has been quantified using hemolytic assays. The available data is summarized in the table below.

| Assay | Complement Source | IC50 | Reference |

| Hemolysis of sensitized sheep erythrocytes | Guinea Pig | 0.4 µg/ml | [1][2] |

| Hemolysis of sensitized sheep erythrocytes | Human | 0.7 µg/ml | [1][2] |

Mechanism of Action of Complement Inhibition

While the precise molecular target of complestatin within the complement cascade has not been definitively elucidated, its ability to block the generation of C3a and C5a suggests an upstream point of intervention.[1][2] To understand the potential mechanisms, it is instructive to examine the complement pathways and the action of well-characterized inhibitors.

The complement system is activated through three main pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of the central component, C3, into C3a and C3b by an enzyme complex called C3 convertase. C3b then participates in the formation of C5 convertase, which cleaves C5 into the potent anaphylatoxin C5a and C5b, the latter initiating the formation of the membrane attack complex (MAC).

A well-studied complement inhibitor, compstatin, is a synthetic cyclic peptide that specifically binds to C3, preventing its cleavage by C3 convertase. This action effectively shuts down all three complement pathways. Given that complestatin also inhibits the generation of C3a and C5a, it is plausible that it acts at a similar crucial juncture in the complement cascade.

Signaling Pathway of Complement Activation and Inhibition

The following diagram illustrates the three pathways of complement activation and highlights the central role of C3, a likely target for inhibitors like complestatin.

Experimental Protocols for Assessing Anti-Complement Activity

Hemolytic Assay

The hemolytic assay is a functional assay that measures the ability of the complement system to lyse antibody-sensitized red blood cells. Inhibition of this lysis is a measure of the anti-complement activity of a test compound.

Principle: Sheep red blood cells (SRBCs) are coated with anti-SRBC antibodies (IgM or IgG). When incubated with a source of complement (e.g., normal human serum), the classical pathway is activated, leading to the formation of the MAC and subsequent lysis of the SRBCs. The release of hemoglobin is measured spectrophotometrically. A complement inhibitor will prevent this lysis in a dose-dependent manner.

General Protocol:

-

Preparation of Sensitized SRBCs: Wash sheep red blood cells with a suitable buffer (e.g., gelatin veronal buffer, GVB). Incubate the SRBCs with a sub-agglutinating concentration of anti-SRBC antibody for 30 minutes at 37°C. Wash the sensitized SRBCs to remove unbound antibody.

-

Assay Setup: In a 96-well plate, perform serial dilutions of the complement inhibitor (e.g., complestatin) in buffer. Add a fixed, predetermined dilution of normal human serum (as the complement source) to each well.

-

Incubation: Add the sensitized SRBCs to each well. Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

Measurement: Centrifuge the plate to pellet the intact SRBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.

-

Controls: Include controls for 0% lysis (sensitized SRBCs in buffer only) and 100% lysis (sensitized SRBCs in water).

-

Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

C3 Deposition ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the deposition of C3 fragments (typically C3b) on a surface that activates the complement cascade. It is a more specific assay for assessing the inhibition of the central step of complement activation.

Principle: A microplate is coated with an activator of the classical pathway (e.g., aggregated IgG) or the alternative pathway (e.g., zymosan). When normal human serum is added, the complement cascade is initiated, leading to the covalent deposition of C3b on the plate surface. The amount of deposited C3b is then detected using a specific anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A complement inhibitor will reduce the amount of C3b deposition.

General Protocol:

-

Plate Coating: Coat a 96-well microplate with a complement activator (e.g., human IgG) overnight at 4°C. Wash the plate and block with a suitable blocking buffer (e.g., BSA or non-fat milk).

-

Assay Setup: In a separate plate, prepare serial dilutions of the complement inhibitor in a suitable buffer. Add a fixed dilution of normal human serum to each well containing the inhibitor and pre-incubate briefly.

-

Complement Activation: Transfer the serum/inhibitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at 37°C to allow for complement activation and C3b deposition.

-

Detection: Wash the plate to remove unbound serum components. Add an HRP-conjugated anti-human C3b antibody and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate thoroughly. Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of C3b deposition for each inhibitor concentration and determine the IC50 value.

Conclusion

Complestatin is a potent, naturally occurring anti-complement peptide that shows significant promise for the therapeutic inhibition of the complement system. While its precise mechanism of action requires further investigation, its ability to inhibit hemolysis and anaphylatoxin production points to a critical role in modulating the early stages of the complement cascade. The experimental protocols and pathway diagrams provided in this guide, drawn from established methodologies in the field of complement research, offer a framework for the further characterization of complestatin and other novel complement inhibitors. Continued research into the specific molecular interactions of complestatin will be crucial for its potential development as a therapeutic agent for complement-mediated diseases.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay for Complestatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a glycopeptide antibiotic, has garnered significant interest within the scientific community due to its novel mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike many antibiotics that inhibit cell wall synthesis, complestatin uniquely functions by preventing the breakdown of the bacterial cell wall, a crucial process for cell division and growth.[1] This distinct mechanism involves binding to peptidoglycan and blocking the action of autolysins, which are essential hydrolases for remodeling the cell wall.[2] Additionally, studies have indicated that complestatin exerts its antibacterial effects by inhibiting fatty acid synthesis, further highlighting its multifaceted approach to bacterial growth inhibition.[3] These unique modes of action make complestatin a promising candidate for the development of new therapeutics to combat antibiotic-resistant infections.

This document provides a detailed protocol for determining the in vitro antibacterial activity of complestatin using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Mechanism of Action of Complestatin

Complestatin exhibits a dual mechanism of action that distinguishes it from other glycopeptide antibiotics. Its primary modes of antibacterial activity are:

-

Inhibition of Peptidoglycan Hydrolysis: Complestatin binds to the peptidoglycan layer of the bacterial cell wall. This binding event physically obstructs the activity of autolysins, which are enzymes responsible for cleaving the peptidoglycan during cell growth and division. By preventing this breakdown, complestatin effectively traps the bacteria within their own cell walls, inhibiting expansion and replication.[1]

-

Inhibition of Fatty Acid Synthesis: Complestatin has also been shown to be a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase, which is a key enzyme in the bacterial fatty acid synthesis pathway. This inhibition disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane.[3]

The following diagram illustrates the proposed mechanisms of action of complestatin.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Complestatin

The following table summarizes the reported MIC values of complestatin against various Gram-positive bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Wild-type | 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 |

| Staphylococcus aureus | Quinolone-Resistant (QRSA) | 2-4 |

| Staphylococcus aureus MW2 | Wild-type | 2 |

| Staphylococcus aureus MW2 ΔXV | Multiple TCS mutant | 1.25 |

| Bacillus subtilis | - | 2-4 |

| Enterococcus faecalis | - | 2-4 |

Experimental Protocol: Broth Microdilution Assay for Complestatin

This protocol details the steps for determining the MIC of complestatin against Gram-positive bacteria.

Materials

-

Complestatin

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation of Complestatin Stock Solution:

-

Dissolve complestatin in DMSO to a high concentration (e.g., 1 mg/mL).

-

Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution Assay:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the complestatin working solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well.

-

Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

-

Controls:

-

Positive Control (Growth Control): A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum. This well should show bacterial growth.

-

Negative Control (Sterility Control): A well containing 100 µL of uninoculated CAMHB. This well should remain clear.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of complestatin at which there is no visible growth of the bacteria.

-

Conclusion

The provided protocol offers a standardized method for evaluating the in vitro antibacterial activity of complestatin. Given its unique mechanism of action, complestatin represents a valuable lead compound for the development of novel antibiotics to address the growing challenge of antimicrobial resistance. Further investigations, including time-kill assays and in vivo efficacy studies, are warranted to fully characterize its therapeutic potential.

References

- 1. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]

- 2. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]

Determining the Minimum Inhibitory Concentration (MIC) of Complestatin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a complex glycopeptide antibiotic, has garnered significant interest due to its novel dual mechanism of action against Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of complestatin using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it presents a summary of reported MIC values and visual representations of complestatin's mechanisms of action to support research and drug development efforts.

Introduction

Complestatin exerts its antimicrobial effects through two primary pathways: the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.[1][2] Unlike many antibiotics that prevent the synthesis of the bacterial cell wall, complestatin and the related compound corbomycin act by binding to peptidoglycan and blocking the action of autolysins.[2] Autolysins are essential enzymes that remodel the cell wall during bacterial growth and division. By inhibiting these enzymes, complestatin effectively traps the bacteria within their own cell walls, preventing expansion and proliferation.[1][2]

Simultaneously, complestatin has been shown to be a potent inhibitor of bacterial fatty acid synthesis, a pathway crucial for the production of cell membrane components.[1] Specifically, it targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this process.[1] This dual-pronged attack makes complestatin a promising candidate for combating antibiotic resistance.

Accurate determination of the MIC is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely accepted technique for this purpose.[3][4] This application note provides a step-by-step protocol for determining the MIC of complestatin, along with data presentation and visualizations to aid in its application.

Data Presentation: Complestatin MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of complestatin against various Gram-positive bacteria.

| Bacterial Species | Strain | Resistance Profile | Complestatin MIC (µg/mL) | Reference |

| Staphylococcus aureus | RN4220 | - | 2-4 | [1] |

| Staphylococcus aureus | - | Methicillin-Resistant (MRSA) | 2-4 | [1] |

| Staphylococcus aureus | - | Quinolone-Resistant (QRSA) | 2-4 | [1] |

| Staphylococcus aureus | Wild-type | Methicillin-Sensitive (MSSA) | 2 | [5] |

| Staphylococcus aureus | ΔvraSR mutant | Methicillin-Sensitive (MSSA) | 1.25 | [5] |

| Enterococcus faecalis | - | - | 2-4 | [1] |

| Bacillus subtilis | 168 | - | 2-4 | [1] |

Experimental Protocol: Broth Microdilution for Complestatin MIC Determination

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[4][6]

Materials:

-

Complestatin (analytical grade)

-

Appropriate solvent for complestatin (e.g., DMSO, sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains for testing (e.g., S. aureus, E. faecalis, B. subtilis)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reservoirs

Procedure:

-

Preparation of Complestatin Stock Solution:

-

Accurately weigh a precise amount of complestatin powder.

-

Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 128 µg/mL for a final test range of 0.125 to 64 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

-

-

Preparation of the Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the complestatin working stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each test well will be approximately 110 µL.

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (bacterial growth). A reading aid, such as a viewing box, may be used.

-

The MIC is defined as the lowest concentration of complestatin that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

-

The growth control (well 11) should show distinct turbidity.

-

The sterility control (well 12) should remain clear.

-

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of complestatin.

Signaling Pathways of Complestatin Action

References

- 1. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. standardsclub.com [standardsclub.com]

Application Notes and Protocols: Total Synthesis of Complestatin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of complestatin and its derivatives, complestatin A and B. This document includes summaries of key quantitative data, detailed experimental protocols for pivotal synthetic steps, and visualizations of the synthetic workflows and biological mechanisms of action.

Introduction to Complestatin

Complestatin, also known as chloropeptin II, is a potent bicyclic hexapeptide natural product isolated from Streptomyces lavendulae.[1] It has garnered significant attention due to its diverse biological activities, including anti-complement, anti-HIV, and antibacterial properties.[1][2][3] Its complex molecular architecture, featuring a strained 16-membered macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging target for total synthesis.[1][4] The successful total synthesis of complestatin by the Boger group paved the way for the synthesis of its oxidized derivatives, complestatin A and B, and enabled further investigation into their structure-activity relationships.[1][5]

Complestatin exhibits its biological effects through multiple mechanisms. As an anti-HIV agent, it is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[2] Its antibacterial activity stems from at least two distinct mechanisms: the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI), and a novel mechanism of inhibiting peptidoglycan remodeling by blocking the action of autolysins.[6][7]

Total Synthesis of Complestatin and Key Derivatives

The total synthesis of complestatin represents a significant achievement in natural product synthesis. A key feature of the strategy developed by Boger and colleagues is an intramolecular Larock indole synthesis for the crucial macrocyclization step.[1][8] This approach also allows for the synthesis of chloropeptin I through a single-step acid-catalyzed rearrangement of complestatin.[1]

Key Synthetic Strategies

The synthesis of complestatin is a multi-step process involving the assembly of seven modified amino acid subunits.[1] A pivotal step is the atroposelective intramolecular Larock indole annulation to form the strained 16-membered biaryl ring system.[9] The order of macrocyclization reactions has been explored to optimize the synthesis.[9]

The synthesis of complestatin A and B is achieved through the divergent oxidation of the indole moiety of complestatin.[5] This strategic oxidation leverages the inherent strain of the complestatin macrocycle.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of complestatin and its derivatives.

Table 1: Key Macrocyclization Reactions in Complestatin Synthesis

| Reaction Step | Precursor | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Atropisomeric Ratio (R:S) | Reference |

| Larock Macrocyclization | Acyclic Peptide Precursor (20) | Macrocyclic Indole (21) | Pd(OAc)₂, DtBPF, Et₃N | Toluene/CH₃CN (1:1) | 110 | 1 | 89 (combined) | 4:1 | [1] |

| Biaryl Ether Formation | Acyclic Peptide Precursor (29) | ABCD Ring System (30) | K₂CO₃, 18-crown-6 | THF | 60 | 12 | up to 95 | 5:1 | [9] |

| Second Generation Larock Macrocyclization | Acyclic Peptide Precursor (36) | Macrocyclic Indole (37) | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Dioxane/H₂O | 100 | 1 | 56 | >20:1 | [9] |

Table 2: Synthesis of Complestatin A and B from Complestatin (Chloropeptin II)

| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Complestatin A | Complestatin | conc. HCl | DMSO | 22 | 24-48 | 93 | [5] |

| Complestatin A | Complestatin | NBS (1 equiv) | THF/H₂O | 22 | 0.5 | 82 | [5] |

| Complestatin B | Complestatin | 1. NCS, THF/H₂O; 2. Cs₂CO₃ | DMF/H₂O | 22 | - | - | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of complestatin and its derivatives, based on the publications by Boger and co-workers.

Protocol 1: Intramolecular Larock Indole Annulation for Macrocyclization

This protocol describes the key macrocyclization step to form the DEF ring system of complestatin.

Procedure:

-

To a solution of the acyclic precursor 20 (1 equivalent) in a 1:1 mixture of toluene and acetonitrile (to a final concentration of 1 mM) is added triethylamine (1.3 equivalents).

-

The solution is degassed with argon for 15 minutes.

-

Palladium(II) acetate (1.1 equivalents) and the bidentate ligand DtBPF (1.3 equivalents) are added under an argon atmosphere.

-

The reaction mixture is heated to reflux at 110 °C for 1 hour.

-

After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the macrocyclic product 21 and its atropisomer.

Protocol 2: Synthesis of Complestatin A via HCl-DMSO Oxidation

This protocol details the single-step oxidation of complestatin to complestatin A.

Procedure:

-

To a solution of complestatin (1 equivalent) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid.

-

The reaction mixture is stirred at 22 °C for 24-48 hours. Additional concentrated HCl may be added after 24 hours if needed to drive the reaction to completion.

-

The reaction is monitored by HPLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by preparative HPLC to afford complestatin A.

Protocol 3: Synthesis of Complestatin A via NBS Oxidation

This protocol provides an alternative single-step oxidation of complestatin to complestatin A.

Procedure:

-

To a solution of complestatin (1 equivalent) in a mixture of tetrahydrofuran (THF) and water is added N-bromosuccinimide (NBS, 1 equivalent).

-

The reaction mixture is stirred at 22 °C for 30 minutes.

-

The reaction is monitored by HPLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by preparative HPLC to yield complestatin A.

Protocol 4: Two-Step, Single-Pot Synthesis of Complestatin B

This protocol describes the conversion of complestatin to complestatin B.

Procedure:

-

To a solution of complestatin (1 equivalent) in a mixture of THF and water is added N-chlorosuccinimide (NCS).

-

The reaction is stirred at 22 °C.

-

After the formation of the intermediate, cesium carbonate (Cs₂CO₃) is added to the reaction mixture in a solution of dimethylformamide (DMF) and water.

-

The reaction is stirred until completion, monitored by HPLC.

-

The reaction mixture is worked up by dilution with water and extraction with an organic solvent.

-

The combined organic extracts are dried and concentrated.

-